molecular formula C24H23F4N5O4 B1193421 PF-6698840

PF-6698840

Cat. No.: B1193421
M. Wt: 521.47
InChI Key: XJIIVPVOGYFVME-UYAOXDASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-6698840 is a Type II inhibitor of protein tyrosine kinase 6 (PTK6), targeting the inactive conformation of the kinase. It binds to the ATP-binding pocket of PTK6, forming hydrogen bonds with the hinge region residue M267 via its aminoimidazolopyrazoline core . At 1 µM, this compound inhibits >80% of PTK6 activity and demonstrates selectivity across a panel of over 320 kinases, with minimal off-target effects . Despite its potent kinase inhibition, studies reveal that its anti-tumor effects in breast cancer cell lines (e.g., MDA-MB-231) are independent of PTK6 activity suppression, suggesting off-target or alternative mechanisms of action .

Properties

Molecular Formula

C24H23F4N5O4

Molecular Weight

521.47

IUPAC Name

2-(((3R,4R)-3-fluoro-1-(2-(4-(trifluoromethoxy)phenyl)acetyl)piperidin-4-yl)oxy)-5-(1-methyl-1H-imidazol-4-yl)nicotinamide

InChI

InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20-/m1/s1

InChI Key

XJIIVPVOGYFVME-UYAOXDASSA-N

SMILES

O=C(N)C1=C(O[C@H]2[C@H](F)CN(C(CC3=CC=C(OC(F)(F)F)C=C3)=O)CC2)N=CC(C4=CN(C)C=N4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF6698840;  PF 6698840;  PF-6698840

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Divergence Between Kinase Inhibition and Anti-Tumor Effects

  • The shared off-target kinase selectivity of this compound and PF-6737007 implicates non-PTK6 pathways in their anti-proliferative effects .

Structural Determinants of Activity

  • The aminoimidazolopyrazoline core in this compound is critical for PTK6 binding, while structural modifications in PF-6737007 abolish this interaction .
  • The Y342 residue in PTK6’s activation loop is pivotal for inhibitor binding; its phosphorylation state dictates conformational changes exploited by Type II inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-6698840
Reactant of Route 2
Reactant of Route 2
PF-6698840

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.